molecular formula C7H8N2O3 B1667748 Barbituric acid, 5-allyl- CAS No. 2565-43-7

Barbituric acid, 5-allyl-

Cat. No. B1667748
CAS RN: 2565-43-7
M. Wt: 168.15 g/mol
InChI Key: JLXDSDWQIIJSHV-UHFFFAOYSA-N
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Description

Barbituric acid, 5-allyl-, arbituric acid is discontinued (DEA controlled substance). It is an odourless powder and is soluble in water. It has a very high pharmacological activity and can be used to synthesize addition derivatives of it, to be used in novel drug discovery. It basically acts on the central nervous system (CNS) depressants, thereby possessing a wide range from mild sedation to total anaesthesia.

Scientific Research Applications

Enantioselective and Photoreactive General Anesthetic

5-Allyl barbituric acid derivatives, like mephobarbital, show potential as potent, enantioselective general anesthetics. These compounds can potentiate GABA-induced currents and increase affinity for GABA(A) receptors, indicating their suitability for identifying barbiturate binding sites on Cys-loop receptors (Savechenkov et al., 2012).

Deprotection of Allyl Amines and Other Compounds

Solid-supported barbituric acid is used in palladium(0)-catalyzed deprotection of allyl amines, carbamates, carbonates, esters, and ethers. This process facilitates the isolation and purification of the deprotected compounds (Tsukamoto et al., 2003).

Molecular Symmetry and Drug Activity

The molecular symmetry, charge distribution, and lipophilicity of barbituric acid derivatives like 5-allyl barbituric acid influence their activity in biological systems. These properties affect the compound's ability to traverse cell membranes (Jain, 2011).

Pharmacologic Effects of Allyl-Substituted Oxopyrimidine Analogues

Allyl-substituted oxopyrimidine analogues of barbituric acid, like 5-allyl barbituric acid, exhibit hypnotic and anticonvulsant activities. These compounds interact with various barbiturates, prolonging induced sleep and demonstrating central depressant effects (Yamamoto, 2005).

Inhibitor of Nicotinic Acetylcholine Receptors

5-Allyl barbituric acid derivatives act as inhibitors of nicotinic acetylcholine receptors and modulators of GABAA receptors, indicating their potential in anesthesia and GABAAR studies (Hamouda et al., 2014).

Hydrogen-Bond Motifs and Crystal Structure

N-monosubstituted derivatives of barbituric acid, including 5-allyl variants, display distinct hydrogen-bond motifs. These compounds form either hydrogen-bonded dimers or chains, influencing their crystal structures (Gelbrich et al., 2010).

Catalytic Asymmetric Synthesis

Barbituric acid derivatives are involved in catalytic asymmetric synthesis, yielding compounds with significant biological potential. This process includes α-functionalization to obtain quaternary barbituric acids (del Pozo et al., 2017).

properties

CAS RN

2565-43-7

Product Name

Barbituric acid, 5-allyl-

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12)

InChI Key

JLXDSDWQIIJSHV-UHFFFAOYSA-N

SMILES

C=CCC1C(=O)NC(=O)NC1=O

Canonical SMILES

C=CCC1C(=O)NC(=O)NC1=O

Appearance

Solid powder

Other CAS RN

2565-43-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Barbituric acid, 5-allyl-;  5-Allylbarbituric acid;  5-Allyl-2,4,6-pyrimidinetrione;  Deallylallobarbitone.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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